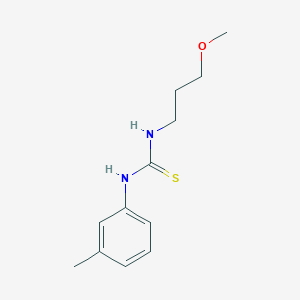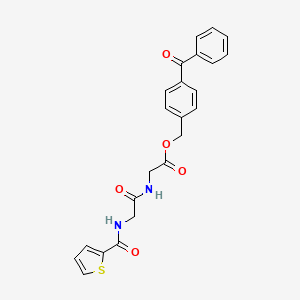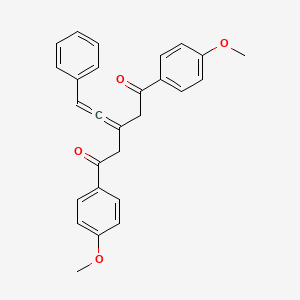
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea, also known as MPMT, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is a thiourea derivative and has a molecular formula of C12H18N2OS.
作用机制
The mechanism of action of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins in the target cell. In cancer cells, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in DNA synthesis. This inhibition leads to the inhibition of cancer cell growth. In Alzheimer's disease, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell migration and invasion. In Alzheimer's disease, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to improve cognitive function and memory. It has also been shown to reduce the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in lab experiments is its relatively simple synthesis method. N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is also stable under normal laboratory conditions, which makes it easy to handle. However, one limitation of using N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions. N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea is also relatively expensive compared to other compounds, which can limit its use in some experiments.
未来方向
There are several future directions for the study of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea. One direction is the development of more efficient synthesis methods for N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea, which could reduce the cost and increase the availability of this compound. Another direction is the study of the potential use of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Additionally, the study of the mechanism of action of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea could lead to the development of more potent and specific inhibitors of thymidylate synthase and acetylcholinesterase. Finally, the study of the potential use of N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea as a corrosion inhibitor could lead to the development of more effective corrosion inhibitors for various metals.
合成方法
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea can be synthesized through a simple reaction between 3-methylphenylisothiocyanate and 3-methoxypropylamine. The reaction can be carried out in the presence of a base such as potassium carbonate and a solvent such as dichloromethane. After the reaction, the product can be purified through recrystallization using ethanol or a similar solvent.
科学研究应用
N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. In material science, N-(3-methoxypropyl)-N'-(3-methylphenyl)thiourea has been studied for its potential use as a corrosion inhibitor due to its ability to prevent the corrosion of metals.
属性
IUPAC Name |
1-(3-methoxypropyl)-3-(3-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-10-5-3-6-11(9-10)14-12(16)13-7-4-8-15-2/h3,5-6,9H,4,7-8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTNRTNWKCWNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)-3-(3-methylphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-indol-1-yl)propyl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5120796.png)
![4-ethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5120808.png)
![N-isobutyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B5120811.png)



![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-azepanone trifluoroacetate](/img/structure/B5120842.png)

![5-{3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5120860.png)
![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)

![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)